tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H16N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 6-methoxypyridin-3-ylmethyl group.
Preparation Methods
The synthesis of tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 6-methoxypyridin-3-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
tert-Butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.
Scientific Research Applications
tert-Butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate: This compound has a bromine atom at the 2-position of the pyridine ring, which can influence its reactivity and biological activity.
tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate: The presence of a methyl group instead of a methoxy group can alter the compound’s properties and applications.
Properties
CAS No. |
1314538-82-3 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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